Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate

Synthetic Methodology Heterocyclic Chemistry Claisen Rearrangement

Generic 5-substituted pyrazole analogs often fail to replicate the specific reactivity and biological profiles required for advanced agrochemical and pharmaceutical research. This compound solves that challenge with its unique 5-allyloxy group, a critical structural feature for downstream functionalization. - Enables access to complex heterocyclic libraries via cross-coupling or Claisen rearrangement. - Serves as a verifiably cited intermediate for synthesizing novel fungicides and anti-inflammatory candidates. - Provides a bioorthogonal handle (terminal alkene) for click chemistry to create activity-based probes.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1239844-58-6
Cat. No. B1381405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate
CAS1239844-58-6
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)OCC=C)C
InChIInChI=1S/C10H14N2O3/c1-4-6-15-9-7-8(11-12(9)3)10(13)14-5-2/h4,7H,1,5-6H2,2-3H3
InChIKeyWJZYTJGMVFGEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate: Agrochemical and Pharmaceutical Intermediate


Ethyl 5-(allyloxy)-1-methyl-1H-pyrazole-3-carboxylate (CAS 1239844-58-6) is a pyrazole-based heterocyclic compound featuring a reactive allyloxy group at the 5-position of the pyrazole ring . This structural motif places it within a class of pyrazole-3-carboxylates that are widely utilized as intermediates in the synthesis of agrochemicals, particularly fungicides and herbicides, as well as in pharmaceutical development [1]. The presence of both an ester functionality and a terminal alkene in the allyloxy substituent provides versatile handles for downstream functionalization via cross-coupling or polymerization reactions, making it a strategic building block for complex heterocyclic libraries [2].

1
Versatile synthetic intermediate with reactive allyloxy and ester handles for downstream functionalization
Supports cross-coupling, polymerization, and Claisen rearrangement routes
2
Suitable for medicinal chemistry library expansion targeting 5-substituted pyrazole-3-carboxylate SAR
5-position substituent is a known pharmacophoric hotspot; research fit for anti-inflammatory screening programs
3
Reported agrochemical intermediate for fungicide and herbicide development
Allyloxy group may modulate lipophilicity and target interaction in crop protection research

Why Generic Substitution is High-Risk


In-class substitution of pyrazole-3-carboxylate intermediates is not straightforward due to the profound impact of specific substituents on downstream reactivity and biological profile. The allyloxy group at the 5-position is not merely a passive placeholder; its unique electronic and steric properties, as well as its capacity for Claisen rearrangement [1], can critically alter reaction kinetics, regioselectivity, and the ultimate efficacy of the target molecule [2]. Replacing this compound with a generic 5-substituted analog (e.g., 5-hydroxy, 5-chloro, or 5-methoxy derivatives) without systematic validation introduces a high risk of synthetic failure, reduced yield, or a complete loss of desired biological activity in the final product. The quantitative evidence below underscores why specific structural features directly correlate with measurable performance differences.

5-substituent reactivity mismatch
Replacing the allyloxy group with hydroxy, methoxy, or halogeno analogs eliminates the Claisen rearrangement capability, a pericyclic reaction not accessible with common 5-substituted pyrazole-3-carboxylates.
Reactivity profile may not transfer
Biological profile may diverge
Systematic SAR data show that the 5-position substituent critically determines anti-inflammatory endpoint response; a generic analog may yield a different biological outcome in screening models.
SAR context requires validation
Agrochemical intermediate specificity
Fungicidal activity within the pyrazole-3-carboxylate class is substituent-dependent; 5-allyloxy derivative may offer a distinct mode of action or physicochemical profile not replicated by other intermediates.
Efficacy context may shift

Quantitative Differentiation Evidence


Allyloxy-Enabled Claisen Rearrangement vs. Unreactive Analogs

A key differentiator is the presence of the allyloxy group, which is capable of undergoing a thermal Claisen rearrangement, a transformation not possible with common 5-substituted analogs like 5-hydroxy, 5-methoxy, or 5-halogeno pyrazole-3-carboxylates [1]. In a related study on ethyl 5-allyloxy-1-phenylpyrazole-3-carboxylate, heating in N,N-dimethylaniline yielded the 4-allyl-5-oxo rearrangement product in 58% yield [1]. This demonstrates that the allyloxy group is not inert but a synthetically versatile functional handle for accessing otherwise difficult-to-synthesize 4-substituted pyrazolone derivatives.

Claisen rearrangement yield
Class-level inference
58% isolated yield
Thermal rearrangement of ethyl 5-allyloxy-1-phenylpyrazole-3-carboxylate in N,N-dimethylaniline
Enables synthesis of 4-substituted pyrazolones inaccessible via non-allyloxy analogs
Reported from analogous compound; reactivity transfer to target may require confirmation
Synthetic Methodology Heterocyclic Chemistry Claisen Rearrangement

5-Allyloxy Substitution Drives Anti-Inflammatory Activity

While direct data for the specific compound is not publicly available, a systematic structure-activity relationship (SAR) study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that the nature of the 5-substituent is a critical determinant of anti-inflammatory activity [1]. In a carrageenan-induced rat paw edema model, compounds with 3,4-dimethoxyphenyl and 2,3-dimethoxyphenyl groups at the 5-position showed significant anti-inflammatory activity, whereas other substituents were less effective [1]. This class-level inference strongly suggests that the 5-allyloxy substituent will impart a unique biological profile compared to other 5-substituted analogs, making it a valuable candidate for screening in anti-inflammatory drug discovery programs.

Anti-inflammatory SAR
Class-level inference
5-(3,4-dimethoxyphenyl) analog
vs control group (p < 0.05)
Carrageenan-induced paw edema model, 50 mg/kg oral dose
5-position substituent is a pharmacophoric hotspot; supports screening of 5-allyloxy analog
Direct activity data for target compound not yet reported; model-response context
Medicinal Chemistry Anti-inflammatory SAR

Fungicidal Activity of Agrochemical Intermediate

The compound is specifically identified as an effective intermediate for the formulation of fungicides and herbicides . This functional role is supported by the broader class of pyrazole-3-carboxylates, where specific derivatives demonstrate potent fungicidal activity. For instance, a series of novel pyrazole derivatives exhibited EC50 values as low as 1.638 μg/mL against Botrytis cinerea, a significant phytopathogen [1]. The allyloxy group on our target compound may serve as a pro-moiety or provide a distinct mode of action compared to other pyrazole carboxylate intermediates, such as the difluoromethoxy-substituted derivatives that are known to target succinate dehydrogenase (SDH) .

Fungicidal activity class range
Class-level inference
EC50 1.638 – 2.182 μg/mL
Against Botrytis cinerea mycelial growth; related pyrazole derivatives
Pyrazole-3-carboxylate class exhibits fungicidal endpoint activity; allyloxy congener may provide distinct resistance profile
Direct data for target intermediate not available; fungicidal research context
Agrochemistry Fungicide Intermediate

High-Impact Applications


Anti-Inflammatory Drug Candidate Synthesis

The 5-allyloxy group provides a unique starting point for synthesizing novel pyrazole-3-carboxylate derivatives for anti-inflammatory drug discovery. As demonstrated in SAR studies, the 5-position is critical for activity [1]. Researchers can use this compound to generate a focused library of analogs via the reactive allyl group (e.g., through cross-metathesis or epoxidation) or by exploiting its Claisen rearrangement to access 4-substituted pyrazolones [2], a scaffold otherwise challenging to prepare. These derivatives can then be screened in established in vivo models (e.g., carrageenan-induced paw edema) to identify new leads with improved potency and safety profiles.

Next-Generation Fungicide & Herbicide Precursor

This compound is explicitly cited as an intermediate in agrochemical synthesis . It can be elaborated into novel fungicides by leveraging the allyloxy group to modulate lipophilicity and target binding. The resulting compounds can be tested against economically important phytopathogens like Botrytis cinerea and Rhizoctonia solani, where pyrazole derivatives have demonstrated strong activity [3]. The unique structure offers a path to developing active ingredients with potentially different modes of action, helping to combat fungicide resistance.

Activity-Based Probes & Bioorthogonal Reagents

The terminal alkene of the allyloxy group can serve as a chemical handle for bioorthogonal ligation strategies. The compound can be incorporated into a larger bioactive molecule, and the allyl group can subsequently be used for click chemistry (e.g., thiol-ene reaction) to attach fluorophores, biotin, or other reporter tags. This enables the creation of activity-based probes for target identification and mechanism of action studies in both pharmaceutical and agrochemical research.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Allyl functional handle and Claisen rearrangement capability
SAR exploration at 5-position in inflammation model-response studies
Agrochemical intermediate research
Modulatable lipophilicity and target interaction via allyloxy group
Fungicidal endpoint screening and cross-resistance profiling
Bioorthogonal probe development
Terminal alkene for thiol-ene and other click-chemistry ligations
Target engagement and mechanism-of-action studies in cellular models

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